Guide 1: Investigating Resistance via ABC Transporter-Mediated Drug Efflux

The Problem: My cells now require a much higher concentration of Cacticin to achieve the same level of cytotoxicity, and I suspect they are actively pumping the drug out.

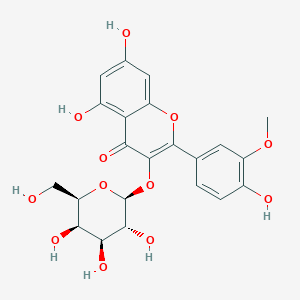

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-UVHBULKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855824 |

Source

|

| Record name | Isorhamnetin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6743-92-6 |

Source

|

| Record name | Cacticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CACTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhamnetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Author: BenchChem Technical Support Team. Date: January 2026

Cacticin, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of Cacticin, with a primary focus on its chemical structure, physicochemical properties, and diverse biological activities. We delve into its mechanism of action, particularly its role in modulating inflammatory pathways, and present detailed experimental protocols for its isolation, purification, and functional characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of pharmacological effects. Among these, Cacticin, chemically known as Isorhamnetin 3-O-beta-D-galactopyranoside, has garnered attention for its potential therapeutic applications. It is a glycosyloxyflavone, where the flavonoid aglycone, isorhamnetin, is attached to a galactose sugar moiety.[1] This glycosylation can significantly influence the compound's solubility, stability, and bioavailability.

It is important to note that the nomenclature in scientific literature can occasionally be ambiguous. The term "Casticin" is also used to refer to a different flavonoid, a tetramethoxyflavone. This guide will exclusively focus on Cacticin (Isorhamnetin 3-O-beta-D-galactopyranoside).

This guide will provide a detailed exploration of Cacticin's chemical identity, its known biological functions, and the molecular pathways it influences. Furthermore, we will provide actionable, step-by-step experimental protocols to empower researchers in their investigation of this promising natural compound.

Cacticin is structurally characterized as isorhamnetin substituted at the 3-position by a beta-D-galactosyl residue.[1] The isorhamnetin backbone is a 3'-O-methylated flavonol.[1]

The core chemical structure of Cacticin is as follows:

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Molecular Formula: C22H22O12[1]

InChI: InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1[1]

InChIKey: CQLRUIIRRZYHHS-UVHBULKNSA-N[1]

SMILES: COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4CO)O)O">C@@HO)O[1]

Table 1: Physicochemical Properties of Cacticin

| Property | Value | Source |

| Molecular Weight | 478.4 g/mol | [1] |

| Exact Mass | 478.11112613 Da | [1] |

| CAS Number | 6743-92-6 | [1] |

Cacticin has demonstrated a range of promising biological activities, primarily centered around its anti-inflammatory, antioxidant, and antithrombotic properties.

A key mechanism underlying the anti-inflammatory effects of Cacticin is its ability to inhibit the release and activity of High Mobility Group Box 1 (HMGB1). HMGB1 is a potent pro-inflammatory cytokine that, when released from necrotic or activated immune cells, can trigger and perpetuate inflammatory responses. Cacticin has been shown to potently inhibit the release of HMGB1 and down-regulate HMGB1-dependent inflammatory responses in human endothelial cells.

Furthermore, Cacticin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. By inhibiting the HMGB1-mediated activation of NF-κB, Cacticin effectively dampens the inflammatory cascade. Cacticin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are crucial in regulating inflammatory responses.

dot digraph "Cacticin's Anti-inflammatory Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Cacticin's Anti-inflammatory Mechanism of Action", width=7.6, height=5]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes LPS [label="LPS / Inflammatory Stimuli", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage / Endothelial Cell", shape=cds, style=filled, fillcolor="#F1F3F4"]; HMGB1_release [label="HMGB1 Release", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cacticin [label="Cacticin", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK, ERK)", style=filled, fillcolor="#F1F3F4"]; NFkB_activation [label="NF-κB Activation", style=filled, fillcolor="#F1F3F4"]; Pro_inflammatory_genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, etc.)", shape=note, style=filled, fillcolor="#F1F3F4"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> Macrophage [label="activates"]; Macrophage -> HMGB1_release [label="induces"]; Macrophage -> MAPK [label="activates"]; Macrophage -> NFkB_activation [label="activates"]; Cacticin -> HMGB1_release [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; Cacticin -> MAPK [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; Cacticin -> NFkB_activation [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; HMGB1_release -> Inflammation [label="promotes"]; MAPK -> Pro_inflammatory_genes [label="upregulates"]; NFkB_activation -> Pro_inflammatory_genes [label="upregulates"]; Pro_inflammatory_genes -> Inflammation [label="leads to"]; }

Caption: Cacticin's Anti-inflammatory Mechanism of Action.Like many flavonoids, Cacticin exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Preclinical studies have suggested that Cacticin may exert protective effects against liver injury. This hepatoprotective activity is likely linked to its anti-inflammatory and antioxidant properties, which can ameliorate the cellular damage and inflammation associated with various liver pathologies.

This section provides detailed, step-by-step methodologies for the isolation, purification, and functional analysis of Cacticin.

This protocol is adapted from methods used for the isolation of isorhamnetin glycosides from plant sources.

dot digraph "Isolation and Purification Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Isolation and Purification Workflow for Cacticin", width=7.6, height=5]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Dried Plant Material\n(Opuntia ficus-indica)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., 80% Ethanol, Reflux)", shape=box, style=filled, fillcolor="#F1F3F4"]; partitioning [label="Liquid-Liquid Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)", shape=box, style=filled, fillcolor="#F1F3F4"]; n_butanol_fraction [label="n-Butanol Fraction\n(Enriched with Glycosides)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; column_chromatography [label="Polyamide Column Chromatography\n(Stepwise Ethanol Gradient)", shape=box, style=filled, fillcolor="#F1F3F4"]; hplc [label="Preparative HPLC\n(C18 Column, Acetonitrile/Water Gradient)", shape=box, style=filled, fillcolor="#F1F3F4"]; purity_assessment [label="Purity Assessment\n(Analytical HPLC)", shape=box, style=filled, fillcolor="#F1F3F4"]; end [label="End: Purified Cacticin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> extraction; extraction -> partitioning; partitioning -> n_butanol_fraction; n_butanol_fraction -> column_chromatography; column_chromatography -> hplc; hplc -> purity_assessment; purity_assessment -> end; }

Caption: Isolation and Purification Workflow for Cacticin.Materials and Reagents:

Dried and powdered Opuntia ficus-indica cladodes

80% Ethanol

Petroleum ether

Ethyl acetate

n-Butanol

Polyamide resin

Deionized water

Acetonitrile (HPLC grade)

Formic acid (HPLC grade)

Rotary evaporator

Separatory funnel

Chromatography column

Preparative and analytical HPLC systems with C18 columns

Procedure:

Extraction:

Weigh 1 kg of dried and powdered Opuntia ficus-indica cladodes.

Add 15 L of 80% ethanol and reflux the mixture for 1.5 hours.

Filter the mixture while hot and collect the filtrate.

Repeat the reflux extraction on the plant residue with another 15 L of 80% ethanol for 1.5 hours.

Combine the two filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Liquid-Liquid Partitioning:

Dissolve the crude extract in hot water.

Transfer the aqueous solution to a separatory funnel.

Extract three times with an equal volume of petroleum ether to remove nonpolar compounds. Discard the petroleum ether layers.

Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate. Collect the ethyl acetate fractions.

Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol.

Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract, which is enriched in flavonoid glycosides.

Polyamide Column Chromatography:

Dissolve the n-butanol extract in a minimal amount of hot water.

Load the solution onto a polyamide column pre-equilibrated with deionized water.

Elute the column with a stepwise gradient of ethanol in water, starting with 100% water to remove highly polar impurities.

Increase the ethanol concentration to 25% and then to 50%, collecting fractions at each step.

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Cacticin.

Preparative HPLC Purification:

Combine and concentrate the fractions containing Cacticin.

Dissolve the concentrated fraction in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

Inject the sample onto a preparative C18 HPLC column.

Elute with a gradient of increasing acetonitrile concentration in water (both with 0.1% formic acid).

Collect the peak corresponding to Cacticin based on its retention time, which can be determined from analytical HPLC analysis of the crude fraction.

Lyophilize the collected fraction to obtain purified Cacticin.

Purity Assessment:

Dissolve a small amount of the purified Cacticin in methanol.

Analyze the sample using an analytical C18 HPLC column with a suitable gradient.

Determine the purity by calculating the peak area percentage of Cacticin relative to the total peak area at a detection wavelength of 350 nm.

This protocol describes how to measure the inhibitory effect of Cacticin on HMGB1 release from lipopolysaccharide (LPS)-stimulated macrophages.

dot digraph "HMGB1 Release Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: HMGB1 Release Assay Workflow", width=7.6, height=5]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Seed Macrophages\n(e.g., RAW 264.7)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pretreatment [label="Pre-treat with Cacticin\n(Various Concentrations)", shape=box, style=filled, fillcolor="#F1F3F4"]; stimulation [label="Stimulate with LPS", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate for 24 hours", shape=box, style=filled, fillcolor="#F1F3F4"]; supernatant_collection [label="Collect Cell Culture Supernatant", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; elisa [label="Measure HMGB1 by ELISA", shape=box, style=filled, fillcolor="#F1F3F4"]; data_analysis [label="Data Analysis\n(Compare with Controls)", shape=box, style=filled, fillcolor="#F1F3F4"]; end [label="End: Determine IC50 of Cacticin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> pretreatment; pretreatment -> stimulation; stimulation -> incubation; incubation -> supernatant_collection; supernatant_collection -> elisa; elisa -> data_analysis; data_analysis -> end; }

Caption: HMGB1 Release Assay Workflow.Materials and Reagents:

RAW 264.7 macrophage cell line

DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

Lipopolysaccharide (LPS) from E. coli

Cacticin (purified)

DMSO (cell culture grade)

HMGB1 ELISA kit

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

Treatment:

Prepare a stock solution of Cacticin in DMSO.

Prepare serial dilutions of Cacticin in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.

Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of Cacticin. Include a vehicle control (medium with DMSO) and a positive control (no Cacticin).

Pre-incubate the cells with Cacticin for 2 hours.

Stimulation:

Prepare a solution of LPS in cell culture medium.

Add 10 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the negative control wells, which receive medium only).

Incubate the plate for an additional 24 hours.

HMGB1 Measurement:

After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

Carefully collect the cell culture supernatant from each well.

Measure the concentration of HMGB1 in the supernatants using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage of HMGB1 inhibition for each concentration of Cacticin compared to the LPS-stimulated control.

Plot the percentage of inhibition against the Cacticin concentration and determine the IC50 value (the concentration of Cacticin that inhibits HMGB1 release by 50%).

This protocol outlines a general enzymatic approach for the glycosylation of isorhamnetin to produce Cacticin. This method offers high regioselectivity and stereoselectivity compared to chemical synthesis.

Materials and Reagents:

Isorhamnetin

UDP-galactose

Glycosyltransferase (a suitable enzyme capable of transferring galactose to the 3-hydroxyl group of isorhamnetin)

Reaction buffer (e.g., Tris-HCl, pH 7.5)

DMSO

HPLC system for reaction monitoring and purification

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare a reaction mixture containing:

Isorhamnetin (e.g., 1 mM, dissolved in a small amount of DMSO)

UDP-galactose (e.g., 1.5 mM)

Glycosyltransferase (optimized concentration)

Reaction buffer to the final volume.

Include a control reaction without the enzyme.

Incubation:

Incubate the reaction mixture at the optimal temperature for the glycosyltransferase (e.g., 30°C) with gentle shaking for a specified period (e.g., 24-48 hours).

Reaction Monitoring:

At different time points, take aliquots of the reaction mixture.

Quench the reaction by adding an equal volume of methanol.

Centrifuge to pellet the enzyme and analyze the supernatant by analytical HPLC to monitor the formation of Cacticin.

Purification:

Once the reaction is complete, quench the entire reaction mixture with methanol.

Centrifuge to remove the precipitated enzyme.

Purify Cacticin from the supernatant using preparative HPLC as described in the isolation protocol.

Structure Confirmation:

Confirm the identity and structure of the synthesized Cacticin using mass spectrometry and NMR spectroscopy.

Cacticin (Isorhamnetin 3-O-beta-D-galactopyranoside) is a flavonoid glycoside with a compelling profile of biological activities, particularly in the realms of anti-inflammatory and antioxidant action. Its ability to modulate key inflammatory pathways, such as the HMGB1/NF-κB axis, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to isolate, characterize, and evaluate the therapeutic potential of this intriguing natural product. As our understanding of the intricate roles of flavonoids in human health continues to grow, in-depth studies on compounds like Cacticin will be instrumental in the development of novel, plant-derived therapeutics.

PubChem. (n.d.). Cacticin. National Center for Biotechnology Information. Retrieved from [Link]

FooDB. (2010). Isorhamnetin 3-galactoside. Retrieved from [Link]

PubChem. (n.d.). Isorhamnetin 3-O-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

Bio-protocol. (2017). Nuclear translocation of NF-κB. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Cacticin, chemically known as Isorhamnetin 3-O-beta-D-galactopyranoside, is a flavonoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities. As a derivative of the flavonol isorhamnetin, Cacticin is found in various medicinal and dietary plants. This technical guide provides an in-depth overview of the natural sources of Cacticin, its biosynthetic pathway, and detailed methodologies for its extraction, purification, and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a comprehensive resource to support further investigation and application of this promising bioactive compound.

Cacticin (Isorhamnetin 3-O-beta-D-galactopyranoside) is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites in plants.[1] It is a glycoside of isorhamnetin, where a beta-D-galactopyranose sugar moiety is attached at the 3-hydroxyl position of the isorhamnetin aglycone.[2] Flavonoids and their glycosides are well-regarded for their health-promoting properties, and Cacticin is no exception.[3] Preliminary research has highlighted its potential as an antithrombotic, anti-inflammatory, and hepatoprotective agent, making it a valuable target for phytochemical and pharmacological studies.[4][5][6] Understanding its natural distribution and efficient methods for its isolation are crucial first steps in harnessing its therapeutic potential.

Cacticin and its aglycone, isorhamnetin, are distributed across a range of plant species. The concentration of these compounds can vary significantly depending on the plant part, geographical location, and harvesting time. The primary and most studied sources of Cacticin are detailed below.

The prickly pear cactus, Opuntia ficus-indica, is a prominent and well-documented source of Cacticin and other isorhamnetin glycosides.[1][7][8] The flowers, in particular, are a rich reservoir of these compounds.[9][10] Studies have shown that isorhamnetin derivatives are among the major flavonoids in this plant.[11]

Several species within the Artemisia genus, known for their use in traditional medicine, are reported to contain Cacticin. Artemisia capillaris is a notable example, from which Cacticin and other bioactive flavonoids have been isolated.[12][13] Various Artemisia species are known to produce a variety of flavonols, including isorhamnetin and its glycosides.[14]

Cacticin has also been identified in other plant species, including:

Glycyrrhiza pallidiflora [2]

Oenanthe javanica [4]

Calendula officinalis (Marigold), a member of the Asteraceae family.[1]

Typha angustifolia (Lesser bulrush)[6]

The following table summarizes the quantitative data on isorhamnetin glycoside content in some of the key natural sources. It is important to note that "Cacticin" is often reported as part of the total isorhamnetin glycoside content.

| Plant Species | Common Name | Plant Part | Isorhamnetin Glycoside Content (mg/100g Dry Weight) | Reference(s) |

| Opuntia ficus-indica | Prickly Pear | Flowers | 7-isorhamnetin 3-O-galactoside: 979 mg/100 g | [10] |

| Opuntia ficus-indica | Prickly Pear | Cladodes | Isorhamnetin-3-O-rutinoside: 703.33 ± 28.45 mg/100g | [1] |

| Opuntia ficus-indica | Prickly Pear | Pulp | Isorhamnetin-3-O-rutinoside: 271.39 ± 25.59 mg/100g | [1] |

| Hippophae rhamnoides | Sea Buckthorn | Berries | Isorhamnetin-3-O-rutinoside: 96.4 - 228 mg/100g | [1] |

| Ginkgo biloba | Ginkgo | Leaves | Isorhamnetin-3-O-rutinoside: 30 - 80 mg/100g | [1] |

| Artemisia capillaris | Capillary Wormwood | Aerial Parts | Qualitative presence of Isorhamnetin 3-O-galactoside | [6][12] |

The biosynthesis of Cacticin is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of flavonoids. The final steps involve the modification of the flavonol quercetin to produce isorhamnetin, which is then glycosylated to yield Cacticin.

The key enzymatic steps are:

Methylation: The flavonol quercetin is methylated at the 3'-hydroxyl group of its B-ring. This reaction is catalyzed by the enzyme quercetin 3-O-methyltransferase , with S-adenosyl methionine (SAM) serving as the methyl group donor, to produce isorhamnetin.[7]

Galactosylation: The newly formed isorhamnetin undergoes glycosylation at the 3-hydroxyl position. A UDP-galactose:isorhamnetin 3-O-galactosyltransferase enzyme catalyzes the transfer of a galactose moiety from UDP-galactose to isorhamnetin, forming Cacticin (Isorhamnetin 3-O-beta-D-galactopyranoside).[15][16][17]

Caption: Biosynthetic pathway of Cacticin from Quercetin.

The following is a generalized, robust protocol for the extraction and purification of Cacticin from plant material, particularly from the flowers of Opuntia ficus-indica. This protocol can be adapted for other plant sources with minor modifications.

Objective: To extract a broad range of phytochemicals, including Cacticin, from the plant matrix.

Materials:

Dried and powdered plant material (e.g., Opuntia ficus-indica flowers)

Methanol (80% aqueous solution)

Extraction vessel (e.g., large beaker or flask)

Stirrer or sonicator

Filtration apparatus (e.g., Buchner funnel with filter paper)

Rotary evaporator

Procedure:

Suspend the powdered plant material in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).[18]

Macerate the mixture at room temperature for 24 hours with continuous stirring. Alternatively, for enhanced efficiency, perform ultrasound-assisted extraction for 30-60 minutes.[18]

Filter the mixture through a Buchner funnel to separate the extract from the solid plant residue.

Repeat the extraction process on the plant residue at least two more times to ensure exhaustive extraction.

Combine all the filtrates.

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Objective: To remove non-polar compounds and enrich the flavonoid fraction.

Materials:

Crude extract

C18 Solid-Phase Extraction (SPE) cartridges

Methanol

Deionized water

Vacuum manifold

Procedure:

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC (e.g., water with a small percentage of acetonitrile).

Load the dissolved extract onto the conditioned SPE cartridge.

Wash the cartridge with deionized water to remove highly polar impurities.

Elute the flavonoid-enriched fraction with increasing concentrations of methanol (e.g., 50%, 70%, 100%).

Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing Cacticin.

Combine the Cacticin-rich fractions and evaporate the solvent.

Objective: To isolate pure Cacticin from the enriched extract.

Materials:

Cacticin-enriched extract from SPE

Preparative HPLC system with a UV detector

C18 preparative HPLC column

Acetonitrile (HPLC grade)

Water with 0.1% formic acid (HPLC grade)

Fraction collector

Lyophilizer

Procedure:

Dissolve the enriched extract in the HPLC mobile phase.

Set up the preparative HPLC system with a C18 column.

Establish a suitable gradient elution method. A common gradient for flavonoid separation is a linear gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). For example, start with 10-20% B and increase to 50-70% B over 30-40 minutes.[19]

Set the detection wavelength to approximately 270 nm and 368 nm, which are typical absorption maxima for flavonoids.[20]

Inject the sample onto the column.

Monitor the chromatogram and collect the peak corresponding to Cacticin using a fraction collector. The retention time can be determined by comparison with a standard or based on analytical HPLC runs.

Combine the collected fractions containing the pure compound.

Evaporate the acetonitrile from the collected fractions under reduced pressure.

Lyophilize the remaining aqueous solution to obtain pure Cacticin as a solid.

Caption: Workflow for the extraction and purification of Cacticin.

Once purified, the identity and purity of Cacticin must be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): Purity is assessed by injecting the final product into an analytical HPLC system. A single, sharp peak at the expected retention time indicates high purity.[20][21]

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of Cacticin (478.4 g/mol ). The fragmentation pattern in the MS/MS spectrum can provide structural information, showing the loss of the galactose moiety (162 Da) from the parent ion.[2][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of Cacticin. The NMR spectra will show characteristic signals for the isorhamnetin aglycone and the galactose sugar moiety, and their connectivity can be confirmed through 2D NMR experiments like HMBC and HSQC.[1][22][23][24]

Cacticin is a flavonoid of significant interest due to its presence in various medicinal and edible plants and its promising pharmacological profile. This guide has provided a comprehensive overview of its primary natural sources, with a particular emphasis on Opuntia ficus-indica. The biosynthetic pathway, originating from quercetin, has been outlined, and a detailed, multi-step protocol for the extraction and purification of Cacticin has been presented. The methodologies described herein are designed to be a valuable resource for researchers, enabling the efficient isolation and characterization of Cacticin for further scientific investigation and potential therapeutic development.

Author: BenchChem Technical Support Team. Date: January 2026

Cacticin, a flavonoid glycoside identified by the CAS number 6743-92-6 and chemically known as Isorhamnetin 3-O-galactoside, has emerged as a molecule of significant interest within the scientific community.[1][2][3] Extracted from a variety of botanical sources, this natural compound exhibits a remarkable spectrum of pharmacological activities, positioning it as a compelling candidate for further investigation in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of Cacticin, delving into its chemical properties, botanical origins, and, most critically, its multifaceted mechanisms of action. We will explore its profound impact on key cellular signaling pathways, its potential in therapeutic areas such as oncology and inflammatory diseases, and provide detailed experimental protocols for its study. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate future research and application.

Cacticin, also known as Isorhamnetin 3-O-galactoside, is a glycosyloxyflavone.[2] It is structurally composed of the flavonoid aglycone isorhamnetin, which is a 3'-O-methylated derivative of quercetin, linked to a β-D-galactosyl residue at the 3-position.[2][6] This glycosidic linkage is a critical determinant of its bioavailability and metabolic fate.

Table 1: Chemical and Physical Properties of Cacticin

| Property | Value | Source(s) |

| CAS Number | 6743-92-6 | [1][2][6][7] |

| Molecular Formula | C22H22O12 | [2][6] |

| Molecular Weight | 478.40 g/mol | [7][8][9] |

| IUPAC Name | 3,4',5,7-Tetrahydroxy-3'-methoxyflavone 3-beta-D-galactopyranoside | [2] |

| Synonyms | Isorhamnetin 3-O-galactoside | [1][2][8] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Cacticin is found in a variety of plants, including Artemisia capillaris Thunberg and has been reported in organisms such as Glycyrrhiza pallidiflora and Artemisia igniaria.[1][6]

Cacticin has garnered significant attention for its pleiotropic pharmacological effects. Extensive research has demonstrated its potential as an antimicrobial, anticancer, antidiabetic, immunomodulatory, antioxidant, and anti-inflammatory agent.[4][10] These diverse biological activities are underpinned by its ability to modulate critical cellular signaling pathways and gene expression.[4][5]

A substantial body of evidence points to the modulation of cellular signaling pathways as the primary mechanism through which Cacticin and its aglycone, isorhamnetin, exert their biological effects.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[11][12][13] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[12] Cacticin has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[6][14][15]

The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[12] This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11][12] Cacticin has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[14][15]

Caption: Cacticin's inhibition of the NF-κB signaling pathway.

Cacticin and its aglycone, isorhamnetin, have demonstrated significant anticancer potential across various cancer cell lines.[4][16][17] The primary mechanisms underlying this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.

3.2.1. Induction of Apoptosis:

Cacticin induces apoptosis through multiple pathways, often involving the generation of reactive oxygen species (ROS).[1][4] This ROS-mediated apoptosis can be triggered through the mitochondrial signaling pathway, characterized by the release of cytochrome c and the activation of caspases 3 and 9.[4] Furthermore, Cacticin has been shown to activate the ASK1-JNK-Bim signaling cascade, another critical pathway in apoptosis induction.[10] In some cancer cell lines, Cacticin-induced apoptosis is also dependent on caspase-3 and the tumor suppressor protein p53.[2]

Caption: Cacticin-induced apoptosis pathways.

3.2.2. Cell Cycle Arrest:

In addition to inducing apoptosis, Cacticin can halt the proliferation of cancer cells by arresting the cell cycle, predominantly at the G2/M phase.[2][16] This prevents cancer cells from dividing and proliferating.

Table 2: Reported IC50 Values for Isorhamnetin (Aglycone of Cacticin) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| T24 | Bladder Cancer | 127.86 µM | 48 h | [16] |

| 5637 | Bladder Cancer | 145.75 µM | 48 h | [16] |

| MCF7 | Breast Cancer | ~10 µM | Not Specified | [12] |

| T47D | Breast Cancer | ~10 µM | Not Specified | [12] |

| BT474 | Breast Cancer | ~10 µM | Not Specified | [12] |

| BT-549 | Breast Cancer | ~10 µM | Not Specified | [12] |

| MDA-MB-231 | Breast Cancer | ~10 µM | Not Specified | [12] |

| MDA-MB-468 | Breast Cancer | ~10 µM | Not Specified | [12] |

| SW-480 | Colon Cancer | IC50 ≤ 20 µg/mL | Not Specified | [18] |

| HT-29 | Colon Cancer | IC50 ≤ 20 µg/mL | Not Specified | [18] |

Note: The provided IC50 values are for Isorhamnetin, the aglycone of Cacticin. Further research is needed to establish a comprehensive profile of IC50 values for Cacticin itself.

Cacticin has demonstrated broad-spectrum antimicrobial effects, including antibacterial and antifungal activities.[4][10]

Table 3: Reported Minimum Inhibitory Concentration (MIC) for Isorhamnetin

| Microorganism | Type | MIC Value | Reference |

| Candida tropicalis | Fungus | 1.875 mg/mL | [19] |

| Candida albicans | Fungus | 1.875 mg/mL | [19] |

| Candida krusei | Fungus | 1.875 mg/mL | [19] |

| Candida parapsilosis | Fungus | 1.875 mg/mL | [19] |

| Aspergillus fumigatus (conidia) | Fungus | MIC90 = 80 µg/mL | [20] |

| Aspergillus fumigatus (hyphae) | Fungus | Obvious inhibition at 80 µg/mL | [20] |

Note: The provided MIC values are for Isorhamnetin. More research is required to determine the specific MIC values of Cacticin against a wider range of microorganisms.

A general protocol for the extraction and purification of Cacticin from plant material involves the following steps. It is important to note that optimization may be required depending on the specific botanical source.

Step-by-Step Methodology:

Preparation of Plant Material: Dry the plant material (e.g., leaves, flowers) in the shade and grind it into a fine powder.

Solvent Extraction:

Macerate the powdered plant material in an appropriate solvent, such as 70-80% ethanol, at a ratio of 1:10 to 1:15 (w/v).

Perform reflux extraction for 1-2 hours, repeating the process twice.

Filter the extract while hot and concentrate it under reduced pressure to obtain a crude extract.[21]

Liquid-Liquid Partitioning:

Dissolve the crude extract in hot water.

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Cacticin is expected to be enriched in the more polar fractions like n-butanol.[21]

Chromatographic Purification:

Subject the enriched fraction to column chromatography using a stationary phase like polyamide or silica gel.

Elute with a gradient of solvents (e.g., ethanol-water mixtures) to isolate Cacticin.[21]

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Characterization: Confirm the identity and purity of the isolated Cacticin using spectroscopic techniques such as UV, IR, 1H NMR, and 13C NMR.[22]

Caption: General workflow for the extraction and purification of Cacticin.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

Compound Treatment: Treat the cells with various concentrations of Cacticin (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Cacticin that inhibits 50% of cell growth).

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While comprehensive pharmacokinetic data for Cacticin is still emerging, studies on related isorhamnetin glycosides provide some insights. For instance, isorhamnetin 3-O-glucoside can be metabolized by human intestinal flora, primarily through deglycosylation to its aglycone, isorhamnetin.[23] This suggests that the gut microbiome may play a significant role in the bioavailability and subsequent biological activity of Cacticin in vivo. Further studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of Cacticin.

The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance efficacy and reduce toxicity.[24] Studies have shown that isorhamnetin can synergistically enhance the anticancer activity of cisplatin and carboplatin in non-small cell lung carcinoma cells.[7][24] This is achieved through increased induction of apoptosis and cell cycle arrest.[7] The potential of Cacticin to act as a synergistic agent with other anticancer drugs warrants further investigation.

Cacticin (Isorhamnetin 3-O-galactoside) is a natural flavonoid glycoside with a compelling and diverse pharmacological profile. Its ability to modulate key signaling pathways, particularly the NF-κB and apoptotic pathways, underpins its potent anti-inflammatory and anticancer activities. This technical guide has provided a comprehensive overview of the current understanding of Cacticin, from its chemical properties to its mechanisms of action and experimental methodologies.

Future research should focus on several key areas:

Comprehensive Pharmacokinetic Studies: Detailed in vivo studies are required to fully elucidate the ADME profile of Cacticin.

In Vivo Efficacy Studies: The promising in vitro results need to be validated in relevant animal models of cancer and inflammatory diseases.

Elucidation of Specific Molecular Targets: While the effects on signaling pathways are known, identifying the direct molecular targets of Cacticin will provide a more precise understanding of its mechanism of action.

Synergistic Studies: A broader investigation into the synergistic potential of Cacticin with other therapeutic agents could lead to the development of more effective combination therapies.

Casticin induces leukemic cell death through apoptosis and mitotic catastrophe. PubMed. 2009. [Link]

The roles of catechins in regulation of systemic inflammation. PMC. [Link]

Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in. e-Century Publishing Corporation. [Link]

Model explaining the mechanism for the anti-inflammatory effects of casticin (CAS) in IL-1β-induced A549 cells. ResearchGate. [Link]

Emerging Role of Calycosin in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications. MDPI. [Link]

Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells. NIH. [Link]

Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation. PMC. [Link]

Casticin: A natural flavonoid with promising pharmacological and biological activities. PubMed. [Link]

Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC). PMC. [Link]

Casticin, an active compound isolated from Vitex Fructus, ameliorates the cigarette smoke-induced acute lung inflammatory response in a murine model. PubMed. [Link]

Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways. NIH. [Link]

Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications. MDPI. [Link]

Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells. PMC. [Link]

The experimental significance of isorhamnetin as an effective therapeutic option for cancer: A comprehensive analysis. PubMed. [Link]

Isorhamnetin Ameliorates Aspergillus fumigatus Keratitis by Reducing Fungal Load, Inhibiting Pattern-Recognition Receptors and Inflammatory Cytokines. PMC. [Link]

Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond?. Frontiers. [Link]

From Calcium to NF-κB Signaling Pathways in Neurons. PMC. [Link]

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]

Isolation of Isorhamnetin-3-O-α-rhamnopyranosyl (1'''→ 6'')-β-glucopyranoside from Calotropis gigantean. Natura Proda Medica. [Link]

Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. PMC. [Link]

(PDF) Isorhamnetin as a promising natural bioactive flavonoid: in vitro assessment of its antifungal property. ResearchGate. [Link]

Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. ResearchGate. [Link]

Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. [Link]

Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside | Request PDF. ResearchGate. [Link]

Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]

Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586. PubChem. [Link]

Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. MDPI. [Link]

Isorhamnetin – Knowledge and References. Taylor & Francis. [Link]

Optimization of Chemometric Approaches for the Extraction of isorhamnetin-3-O-rutinoside From Calendula Officinalis L. PubMed. [Link]

Anti-inflammatory activities of isorhamnetin-3- O -galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice. ResearchGate. [Link]

NF- κ B signaling pathways. The classical NF. ResearchGate. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Cacticin, a polymethoxyflavone found in various plants of the Vitex genus, has emerged as a compound of significant interest in pharmacological research.[1] Its diverse biological activities, particularly its anti-cancer and anti-inflammatory properties, have positioned it as a promising candidate for further investigation in drug discovery and development.[2][3][4] This technical guide provides an in-depth exploration of the current theories surrounding the mechanism of action of Cacticin, offering researchers and drug development professionals a comprehensive resource to inform their studies. We will delve into the molecular pathways Cacticin is proposed to modulate, present quantitative data on its efficacy, and provide detailed experimental protocols to investigate these mechanisms.

A substantial body of evidence points to the induction of apoptosis, or programmed cell death, as a central mechanism through which Cacticin exerts its anti-cancer effects.[2][3] This process is multifaceted, involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways that govern cell survival and death.

Cacticin has been shown to induce the production of ROS within cancer cells.[5] This increase in intracellular ROS appears to be a critical initiating event in the apoptotic cascade. The accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering the intrinsic pathway of apoptosis, which is centered around the mitochondria.

Key events in Cacticin-induced, ROS-mediated apoptosis include:

Disruption of Mitochondrial Membrane Potential (ΔΨm): Increased ROS levels can lead to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[6]

Release of Cytochrome c: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm.[5]

Activation of Caspases: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[5][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cacticin's pro-apoptotic effects are further orchestrated by its influence on several critical signaling pathways:

Bcl-2 Family Protein Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial apoptotic pathway. Cacticin has been observed to modulate the expression of these proteins, creating a pro-apoptotic environment. This includes the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL.[5][6]

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. Cacticin has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival signaling and promoting apoptosis.[7]

ASK1-JNK Signaling Cascade: In some cancer cell types, Cacticin-induced ROS production leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal Kinase (JNK) signaling pathway.[8] This cascade can promote the expression of pro-apoptotic proteins and contribute to cell death.

Chronic inflammation is a key driver of many diseases, including cancer. Cacticin has demonstrated significant anti-inflammatory properties, suggesting its therapeutic potential extends beyond direct cytotoxicity.[1][4]

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Cacticin has been shown to suppress the activation of the NF-κB pathway.[2][9] This inhibition is thought to occur by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking NF-κB activation, Cacticin can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[10]

While Cacticin can induce ROS to trigger apoptosis in cancer cells, it also possesses antioxidant properties.[4] This dual functionality is a common characteristic of many flavonoids. The antioxidant activity of Cacticin is attributed to its chemical structure, which allows it to scavenge free radicals and chelate metal ions, thereby protecting normal cells from oxidative damage. This property may contribute to its overall therapeutic profile by mitigating inflammation and protecting against cellular damage in non-cancerous tissues.

Recent research has begun to uncover additional mechanisms through which Cacticin may exert its biological effects.

A noteworthy recent finding is the identification of Cacticin as an inhibitor of topoisomerase IIα.[11][12] This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase IIα, Cacticin can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This discovery opens up a new avenue for understanding Cacticin's anti-cancer activity and suggests a potential for its use in combination with other DNA-damaging agents.

The efficacy of Cacticin has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its cytotoxic potential.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HL-60 | Leukemia | 0.29 | 24 | [6] |

| HL-60 | Leukemia | 1.15 | 48 | [6] |

| NOZ | Gallbladder Cancer | 2 | Not Specified | [6] |

| SGC996 | Gallbladder Cancer | 2 | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 0.25 - 0.50 | 24 | [7] |

| 4T1 | Breast Cancer | 0.25 - 0.50 | 24 | [7] |

| HT-29 | Colon Cancer | ~5-20 | 3 | [8] |

To facilitate further research into the mechanisms of Cacticin, detailed protocols for key experimental assays are provided below.

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Methodology:

Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of Cacticin (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours.

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

Washing: Wash the cells twice with ice-cold PBS.

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[15][16]

Methodology:

Cell Seeding and Treatment: Seed cells in a 96-well black plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with Cacticin for the desired time period (e.g., 1, 3, 6 hours).

Loading with DCFH-DA: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free media to each well.

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

This protocol details the detection of pro- and anti-apoptotic Bcl-2 family proteins.[17][18][19]

Methodology:

Protein Extraction: Following Cacticin treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay measures the transcriptional activity of NF-κB.[20][21][22]

Methodology:

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

Treatment: Pre-treat the transfected cells with Cacticin for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

To better understand the complex signaling networks modulated by Cacticin, the following diagrams illustrate the key pathways discussed.

Caption: Cacticin's inhibition of the NF-κB inflammatory pathway.

The available evidence strongly suggests that Cacticin is a multi-target agent with significant potential in the realms of oncology and inflammatory diseases. Its ability to induce apoptosis through ROS generation and modulation of key signaling pathways, coupled with its anti-inflammatory and antioxidant properties, makes it a compelling subject for further research. The recent discovery of its inhibitory effect on topoisomerase IIα adds another layer to its mechanistic complexity.

Future research should focus on elucidating the precise molecular interactions of Cacticin with its targets, exploring its efficacy in in vivo models, and investigating potential synergistic effects with existing therapeutic agents. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising natural compound.

Li, X., et al. (2019). Molecular Mechanisms of Casticin Action: an Update on its Antitumor Functions. Asian Pacific Journal of Cancer Prevention, 20(2), 357-364. [Link]

Singh, S., Singh, B., & Semwal, B. C. (2025). Casticin: A Short Review on its Pharmacological Activity as an Anticancer Drug. Current Bioactive Compounds, 21(5). [Link]

Singh, S., Singh, B., & Semwal, B. C. (2025). Casticin: A Short Review on its Pharmacological Activity as an Anticancer Drug. Current Bioactive Compounds, 21(5). [Link]

Chan, E. W. C., et al. (2019). Casticin from Vitex species: A short review on its anticancer and anti-inflammatory properties. Journal of Integrative Medicine, 17(2), 85-91. [Link]

Naz, N., et al. (2025). Casticin: A natural flavonoid with promising pharmacological and biological activities. Fitoterapia, 201, 106746. [Link]

Chilton, A., et al. (2021). An Overview of the Potential Antineoplastic Effects of Casticin. International Journal of Molecular Sciences, 22(16), 8893. [Link]

Sosa, V., et al. (2017). ROS as a novel indicator to predict anticancer drug efficacy. Oxidative Medicine and Cellular Longevity, 2017, 4791250. [Link]

Yi, J. M., et al. (2012). Induction of apoptosis by casticin in cervical cancer cells through reactive oxygen species-mediated mitochondrial signaling pathways. Acta Biochimica et Biophysica Sinica, 44(12), 1023-1031. [Link]

Wu, D., & Yotnda, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357. [Link]

Rigano, D., et al. (2023). Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches. Frontiers in Pharmacology, 14, 1188333. [Link]

Rigano, D., et al. (2023). Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches. Frontiers in Pharmacology, 14, 1188333. [Link]

Carter, R. S., & Rhee, K. J. (2011). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (50), 2630. [Link]

ResearchGate. (n.d.). Molecular pathways affected by casticin. [Link]

Chen, Y., et al. (2018). Casticin Inhibits Breast Cancer Cell Migration and Invasion by Down-Regulation of PI3K/Akt Signaling Pathway. Cellular Physiology and Biochemistry, 51(4), 1644-1656. [Link]

Moloney, J. N., & Cotter, T. G. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2018, 2079140. [Link]

Xie, Y., et al. (2019). Casticin inhibits invasion and proliferation via downregulation of β-catenin and reversion of EMT in oral squamous cell carcinoma. Journal of Oral Pathology & Medicine, 48(10), 897-905. [Link]

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

Leanza, L., et al. (2020). Ion Channels and Cancers. Cancers, 12(11), 3274. [Link]

ResearchGate. (n.d.). Casticin increases intracellular reactive oxygen species in HT-29... [Link]

League, D., & O'Connor, G. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 844, 253-267. [Link]

ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines,... [Link]

Kim, R., Emi, M., & Tanabe, K. (2007). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 380, 205-220. [Link]

Perreault, A., et al. (2018). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Methods in Molecular Biology, 1707, 127-142. [Link]

ResearchGate. (n.d.). Effect of casticin on IL-1β-induced IL-6, PGE2, and TNF-α production in... [Link]

EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

JoVE. (2014). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β. [Link]

ResearchGate. (n.d.). Model explaining the mechanism for the anti-inflammatory effects of casticin (CAS) in IL-1β-induced A549 cells. [Link]

ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. [Link]

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

Science.gov. (n.d.). cell lines ic50: Topics. [Link]

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... [Link]

Abbkine. (2023). A comprehensive guide to apoptosis detection. [Link]

Rodríguez, A., et al. (2019). Marine Toxins Targeting Ion Channels. Marine Drugs, 17(8), 464. [Link]

ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

Martínez-Reyes, I., & Chandel, N. S. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2777. [Link]

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

ResearchGate. (n.d.). Antineoplastic effects of casticin under in vitro settings. ΔΨm: mitochondria membrane potential. … [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Cacticin (Isorhamnetin 3-O-galactoside) is a flavonoid glycoside found in several plant species, including Artemisia capillaris Thunberg.[1] As a member of the flavonol subclass of flavonoids, it belongs to a family of compounds widely recognized for their significant health benefits and therapeutic potential.[2][3] While direct research on cacticin is emerging, its structural components—the aglycone isorhamnetin and a galactose moiety—provide a strong basis for predicting a wide spectrum of biological activities. Isorhamnetin itself is known to possess potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] This guide synthesizes the known biological functions of cacticin and its aglycone, isorhamnetin, to provide a comprehensive overview of its potential therapeutic applications. We detail the mechanistic pathways likely modulated by cacticin and provide robust, field-proven experimental protocols for researchers to validate these activities in a laboratory setting.

Cacticin is chemically identified as Isorhamnetin 3-O-galactoside.[1] It is a glycosylated form of isorhamnetin, an O-methylated flavonol derived from quercetin.[5] The presence of the galactose sugar at the 3-position influences its solubility and bioavailability, which are critical parameters in drug development. In nature, flavonoids predominantly exist in such glycosylated forms.[2]

Chemical Name: Isorhamnetin 3-O-galactoside

Molecular Formula: C₂₂H₂₂O₁₂

Key Structural Features: A flavonoid backbone with a galactose unit attached, combining the bioactive potential of the isorhamnetin aglycone with the pharmacokinetic influence of a sugar moiety.

Natural Sources: Cacticin has been isolated from plants such as Artemisia capillaris and Oenanthe javanica.[1][6] Its aglycone, isorhamnetin, is more widely distributed and found in plants like sea buckthorn (Hippophae rhamnoides) and ginkgo (Ginkgo biloba).[2][5]

Based on its chemical structure and the extensive research on its aglycone, isorhamnetin, cacticin is predicted to exhibit several key biological activities.

Flavonoids are at the forefront of natural product-based cancer research. Isorhamnetin, the active component of cacticin, has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis by targeting crucial molecular pathways.[2][7][8]

Proposed Mechanisms of Action:

Induction of Apoptosis: Isorhamnetin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] This involves the activation of key executioner proteins, caspase-3 and caspase-9, an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein.[7][10]

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase, by downregulating key proteins like cyclin B1.[2]

Inhibition of Signaling Pathways: Isorhamnetin has been demonstrated to suppress critical cancer survival pathways, including the PI3K/Akt/mTOR and MEK/ERK signaling cascades, which are often dysregulated in various cancers and contribute to drug resistance.[7][8][11]

Generation of Reactive Oxygen Species (ROS): In cancer cells, isorhamnetin can act as a pro-oxidant, inducing ROS production that leads to mitochondrial dysfunction and subsequent apoptosis.[9]

Below is a proposed signaling pathway illustrating how cacticin, through its aglycone isorhamnetin, may induce apoptosis in cancer cells.

Caption: Proposed anticancer signaling pathway for Cacticin/Isorhamnetin.

The core chemical structure of flavonoids makes them excellent antioxidants. Isorhamnetin effectively scavenges free radicals, reduces oxidative stress, and protects cells from damage.[12][13] Cacticin is known to ameliorate liver damage by boosting the body's natural antioxidant defense systems.[1]

Proposed Mechanisms of Action:

Free Radical Scavenging: Isorhamnetin can directly donate electrons to neutralize harmful free radicals and reactive oxygen species (ROS), preventing damage to DNA, proteins, and lipids.[12][13][14]

Upregulation of Endogenous Antioxidants: It can activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2] This leads to increased production of protective enzymes like heme oxygenase-1 (HO-1).[5][15]

Isorhamnetin has demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi.[2][4][16] This suggests cacticin could be a valuable lead compound for developing new antimicrobial agents.

Proposed Mechanisms of Action:

Membrane Disruption: Studies suggest that isorhamnetin may exert its antimicrobial effect by increasing the permeability of the pathogen's cell membrane, potentially through the generation of oxidative species.[4][11]

Inhibition of Biofilm Formation: The ability to inhibit or disrupt biofilms is a critical feature for an antimicrobial, and flavonoids are increasingly studied for this property.

Chronic inflammation is a key driver of many diseases. Cacticin and isorhamnetin have shown potent anti-inflammatory effects.[1][17]

Proposed Mechanisms of Action:

Inhibition of Pro-inflammatory Mediators: Isorhamnetin can suppress the expression of pro-inflammatory enzymes like COX-2 and inhibit key inflammatory signaling pathways such as NF-κB.[12][14][15]

Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, which are central to the inflammatory cascade.[12][14] Cacticin has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a critical cytokine in severe vascular inflammatory diseases like sepsis.[3][17]

To aid researchers in the investigation of cacticin, this section provides detailed, step-by-step protocols for assessing its primary biological activities.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is a foundational assay for screening potential anticancer compounds.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[18][19][20] The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]

Compound Treatment: Prepare serial dilutions of cacticin in culture medium. Remove the old medium from the wells and add 100 µL of the cacticin dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.[21]

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[21]

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.[22]

Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the formazan crystals.[19][20] Mix gently on an orbital shaker for 15 minutes.[19]

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[19][21]

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the cacticin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay is the gold standard for quantifying apoptosis.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is lost.[23] This dual staining allows for the differentiation of four cell populations:

Viable Cells: Annexin V-negative / PI-negative.

Early Apoptotic Cells: Annexin V-positive / PI-negative.

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Necrotic Cells: Annexin V-negative / PI-positive.[24]

Step-by-Step Methodology:

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and treat with cacticin at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[23]

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (provided in commercial kits) at a concentration of 1-5 x 10⁶ cells/mL.[25]

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Add 1-2 µL of PI solution (e.g., 1 mg/mL stock).[23]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][25]

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[24]

Data Acquisition: Analyze the samples by flow cytometry immediately, detecting fluorescence signals for both Annexin V (e.g., FITC channel) and PI (e.g., PE or PerCP channel).

This assay is a rapid, simple, and widely used method to screen the antioxidant capacity of natural products.

Principle: The compound 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color and a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

Reagent Preparation: Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.[26] Prepare serial dilutions of cacticin and a positive control (e.g., Trolox or Ascorbic Acid) in ethanol.

Reaction Setup: In a 96-well microplate, add 20 µL of the cacticin dilutions or standards to each well.[27] Add 200 µL of the DPPH working solution to each well and mix.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27]

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[26]

Analysis: Calculate the percentage of radical scavenging activity using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where Abs_control is the absorbance of the DPPH solution without the sample.

The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).[27]

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[28]

Step-by-Step Methodology:

Reagent Preparation: Prepare a 2X stock solution of cacticin in an appropriate solvent and then dilute it in sterile Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.[29]

Serial Dilution: In a 96-well microplate, dispense 100 µL of sterile broth into all wells. Add 100 µL of the 2X cacticin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[29]

Inoculum Preparation: Prepare a bacterial inoculum suspension from an 18-24 hour culture and adjust its turbidity to match a 0.5 McFarland standard.[30] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.